An In-depth Technical Guide to 2-Bromo-3-nitrotoluene (CAS: 41085-43-2)
An In-depth Technical Guide to 2-Bromo-3-nitrotoluene (CAS: 41085-43-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitrotoluene, with the CAS number 41085-43-2, is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a toluene backbone substituted with a bromine atom at the 2-position and a nitro group at the 3-position, imparts unique reactivity that makes it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and potential role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-nitrotoluene is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 41085-43-2 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Pale yellow low melting solid or crystalline powder | [2] |
| Melting Point | 38-41 °C | [2] |
| Boiling Point | 135-136 °C at 8 mmHg | [2] |
| Density | 0.803 g/mL at 25 °C | [2] |
| Purity | Typically ≥98% (GC) | [2] |
Synthesis of 2-Bromo-3-nitrotoluene
Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline (Adapted)
Materials:
-
2-Methyl-6-nitroaniline
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Hydrobromic acid (48%)
-
Sodium nitrite
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Cuprous bromide (CuBr)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Petroleum ether (for column chromatography)
Procedure:
-
In a round-bottom flask, suspend 2-methyl-6-nitroaniline (1.0 eq) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of cuprous bromide (1.0-1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield 2-Bromo-3-nitrotoluene as a pale yellow solid.
Workflow Diagram:
Caption: Synthetic workflow for 2-Bromo-3-nitrotoluene.
Key Reactions and Applications
2-Bromo-3-nitrotoluene is a key intermediate in the synthesis of more complex organic molecules. Two notable applications are its use in the Ullmann reaction to form biphenyl derivatives and as a precursor for the synthesis of polycyclic aromatic hydrocarbons like 10-methylfluoranthene.
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. 2-Bromo-3-nitrotoluene can undergo this reaction to produce unsymmetrical dimethyl dinitro biphenyls.
A specific, detailed protocol for the Ullmann reaction of 2-Bromo-3-nitrotoluene is not available in the searched literature. The following is a general procedure based on the Ullmann coupling of similar nitroaromatic halides.
Materials:
-
2-Bromo-3-nitrotoluene
-
Copper powder (activated)
-
High-boiling solvent (e.g., dimethylformamide, nitrobenzene)
-
Sand (optional, as a heat transfer medium)
Procedure:
-
Activate copper powder by stirring with a dilute solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone mixture and then acetone alone. Dry the activated copper powder under vacuum.
-
In a round-bottom flask, mix 2-Bromo-3-nitrotoluene (1.0 eq) and activated copper powder (2.0-3.0 eq). Sand can be added to aid in heat distribution.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically 180-220 °C).
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Filter the mixture to remove copper residues.
-
Wash the organic extract, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Reaction Diagram:
Caption: Ullmann coupling of 2-Bromo-3-nitrotoluene.
Synthesis of 10-methylfluoranthene
While it is mentioned that 2-Bromo-3-nitrotoluene can be used as a starting material for the synthesis of 10-methylfluoranthene, a detailed experimental protocol for this specific transformation was not found in the performed searches. The synthesis would likely involve multiple steps, potentially including a reduction of the nitro group, a coupling reaction to form a biphenyl intermediate, and subsequent cyclization reactions.
Potential Applications in Drug Development
While there is no direct evidence of 2-Bromo-3-nitrotoluene itself being a drug candidate, its structural motifs and those of its derivatives are of interest in medicinal chemistry.
Precursor for PARP Inhibitors
A structurally related compound, 2-bromo-3-nitrobenzoic acid, is a known precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ), a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with BRCA1/2 mutations.[4][5][6][7][8] This suggests that derivatives of 2-Bromo-3-nitrotoluene could potentially be explored as intermediates for novel PARP inhibitors.
Hypothetical Signaling Pathway for PARP Inhibition:
Caption: Potential role of derivatives in PARP-1 signaling.
Antimicrobial Activity
Nitroaromatic compounds are known to possess antimicrobial properties.[2][9] The antimicrobial activity of these compounds is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and nitro radical species that can damage DNA and other critical cellular components.[2] For instance, the compound bronopol (2-bromo-2-nitropropane-1,3-diol) exhibits bactericidal activity through the oxidation of thiol-containing proteins and the generation of reactive oxygen species. While specific studies on the antimicrobial activity of 2-Bromo-3-nitrotoluene are lacking, its structure suggests that it or its derivatives could be investigated for such properties.
Potential Mechanism of Antimicrobial Action:
Caption: General mechanism of antimicrobial nitroaromatics.
Safety and Handling
2-Bromo-3-nitrotoluene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-3-nitrotoluene is a valuable chemical intermediate with established applications in the synthesis of complex organic molecules. Its potential as a precursor for bioactive compounds, particularly in the areas of cancer therapy (PARP inhibitors) and antimicrobial agents, warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and drug development professionals in their work with this compound. Further research is needed to fully elucidate detailed experimental protocols for its key reactions and to explore the biological activities of its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. PARP inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
